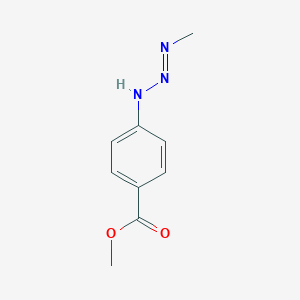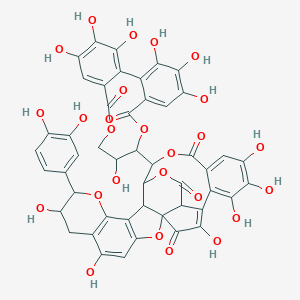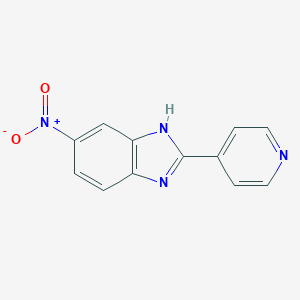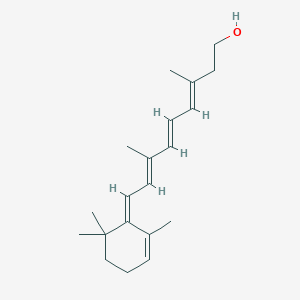![molecular formula C8H6N2O B118495 2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile CAS No. 159149-14-1](/img/structure/B118495.png)
2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile, commonly known as Oxa-Michael acceptor, is a versatile chemical compound used in various scientific research applications. This molecule is a Michael acceptor, which means it can undergo a reaction with a nucleophile, resulting in the formation of a covalent bond. The unique structure of Oxa-Michael acceptor makes it a valuable tool in the field of medicinal chemistry, biochemistry, and chemical biology.
Mecanismo De Acción
The mechanism of action of Oxa-Michael acceptor involves the formation of a covalent bond between the acceptor and the nucleophile. The reaction proceeds through a Michael addition, where the nucleophile attacks the β-carbon of the acceptor, followed by a cyclization step to form the bicyclic structure. The resulting covalent bond is stable and irreversible, making Oxa-Michael acceptor a potent inhibitor of enzymes and proteins.
Biochemical and Physiological Effects
Oxa-Michael acceptor has been shown to exhibit various biochemical and physiological effects. It can inhibit the activity of enzymes and proteins by forming covalent bonds with their active sites. Oxa-Michael acceptor has been shown to inhibit the activity of proteases, kinases, and other enzymes involved in various disease pathways. Additionally, Oxa-Michael acceptor has been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Oxa-Michael acceptor in lab experiments include its high reactivity, selectivity, and stability. Oxa-Michael acceptor can react with various nucleophiles, making it a versatile tool for the development of covalent inhibitors and probes. However, the use of Oxa-Michael acceptor in lab experiments requires careful optimization of reaction conditions, as the reaction can be affected by factors such as pH, temperature, and solvent.
Direcciones Futuras
There are several future directions for the use of Oxa-Michael acceptor in scientific research. One potential application is the development of covalent inhibitors for the treatment of drug-resistant bacterial infections. Oxa-Michael acceptor can react with the active sites of bacterial enzymes, making it a promising tool for the development of new antibiotics. Additionally, Oxa-Michael acceptor can be used in the development of covalent probes for the study of protein function and localization in living cells. The potential applications of Oxa-Michael acceptor in scientific research are vast, and further studies are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of Oxa-Michael acceptor involves the reaction of 3,4-dihydro-2H-pyran with malononitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a cyclization step to form the bicyclic structure of Oxa-Michael acceptor. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
Oxa-Michael acceptor has been extensively used in scientific research for its unique chemical properties. It can react with various nucleophiles such as thiols, amines, and hydroxyl groups, making it a valuable tool for the development of covalent inhibitors and probes. Oxa-Michael acceptor has been used in the synthesis of various bioactive compounds, including protease inhibitors, kinase inhibitors, and enzyme inhibitors.
Propiedades
Número CAS |
159149-14-1 |
|---|---|
Nombre del producto |
2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile |
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
2-(6-oxabicyclo[3.1.0]hexan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H6N2O/c9-3-5(4-10)6-1-2-7-8(6)11-7/h7-8H,1-2H2 |
Clave InChI |
UAOBLQVVHFBISF-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C#N)C#N)C2C1O2 |
SMILES canónico |
C1CC(=C(C#N)C#N)C2C1O2 |
Sinónimos |
Propanedinitrile, 6-oxabicyclo[3.1.0]hex-2-ylidene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)


![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
